molecular formula C33H26N2O B12498252 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine

Cat. No.: B12498252
M. Wt: 466.6 g/mol
InChI Key: XCZOZINDRTXEEQ-UHFFFAOYSA-N
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Description

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a diphenylmethyl group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves the formation of the oxazoline ring followed by its attachment to the pyridine ring. One common method involves the reaction of diphenylacetonitrile with an aldehyde to form the oxazoline ring, which is then coupled with a pyridine derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of catalysts and controlled reaction environments to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxazoline derivatives, while reduction can produce dihydro compounds .

Scientific Research Applications

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic rings can participate in π-π interactions, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine apart is its combination of the oxazoline and pyridine rings, which provides unique chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C33H26N2O

Molecular Weight

466.6 g/mol

IUPAC Name

2-(6-benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C33H26N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h1-23,30-32H

InChI Key

XCZOZINDRTXEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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